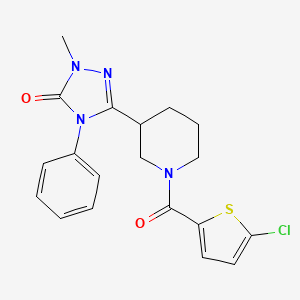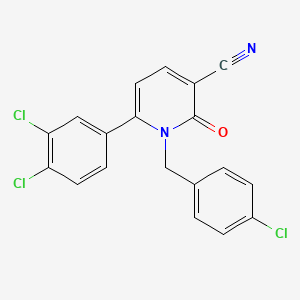
1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridine derivatives involves multifaceted chemical reactions, employing various starting materials and conditions to achieve the desired products. For instance, novel compounds of dihydropyridine carbonitriles have been synthesized by reacting aldehydes with substituted phenyl ethanones and cyanoacetates or malononitrile in the presence of ammonium acetate, elucidating the structure from chemical and spectroscopic data (Khalifa, Al-Omar, & Ali, 2017). Similarly, the synthesis of pyrido[1,2-a][1,3,5]triazine derivatives from the aminomethylation of pyridine dicarbonitriles showcases the versatility of pyridine chemistry (Хрусталева et al., 2014).
Molecular Structure Analysis
X-ray diffraction analysis provides detailed insights into the molecular and crystal structure of pyridine derivatives. For example, crystal structure determination of pyridine carbonitriles reveals the geometry and spatial arrangement of molecules, critical for understanding the compound's chemical reactivity and interactions (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridine carbonitriles engage in various chemical reactions, demonstrating a range of reactivities and functional group transformations. The reactivity of diaminopyridine carbonitriles with sulfonyl chlorides, for instance, yields tris-sulfonyl derivatives, showcasing the functional versatility of these compounds (Katritzky, Rachwał, Smith, & Steel, 1995).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray analysis and spectroscopic studies provide a foundation for understanding these properties and their implications for compound applications (Jansone et al., 2007).
Chemical Properties Analysis
The chemical properties of pyridine carbonitriles, including reactivity patterns, stability, and interaction with various reagents, are central to their utility in synthetic chemistry. The synthesis and characterization of transition metal complexes with pyridine derivatives highlight their potential as ligands in coordination chemistry (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
科学的研究の応用
Synthesis of Pyridine Derivatives
The chemical compound of interest, 1-(4-Chlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, is part of a broader category of pyridine derivatives. These compounds are significant in scientific research for their versatile applications. A study by Al-Issa (2012) delved into the synthesis of a series of pyridine and fused pyridine derivatives, showcasing the compound's potential in forming isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives, among others. This indicates the compound's utility in synthesizing a wide range of chemical derivatives for various applications (Al-Issa, 2012).
Optical and Junction Characteristics
The structural, optical, and junction characteristics of pyridine derivatives have been extensively studied, as seen in the work of Zedan, El-Taweel, and El-Menyawy (2020). Their research on similar pyridine derivatives revealed insights into their monoclinic polycrystalline nature, optical energy gaps, and diode ideality factors, indicating the compound's potential in optoelectronic applications (Zedan et al., 2020).
Antimicrobial Properties
A study by Sadeek, Zordok, El‐Attar, and Ibrahim (2015) highlighted the synthesis of metal complexes with pyridine derivatives, demonstrating their significant antibacterial activity. This suggests the compound's potential role in developing new antimicrobial agents (Sadeek et al., 2015).
Material Properties and Applications
The compound's derivatives have been analyzed for their material properties. For instance, Baluja and Talaviya (2016) investigated the physical properties like density, sound speed, and viscosity of dihydropyridine derivatives in different solvents, highlighting their potential in material science for understanding solute-solvent interactions (Baluja & Talaviya, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-(3,4-dichlorophenyl)-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-15-5-1-12(2-6-15)11-24-18(8-4-14(10-23)19(24)25)13-3-7-16(21)17(22)9-13/h1-9H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJMQBCMZQRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)
![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)

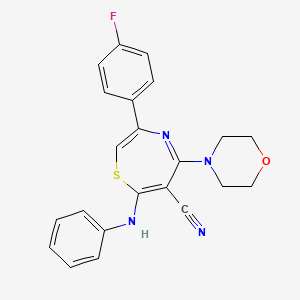
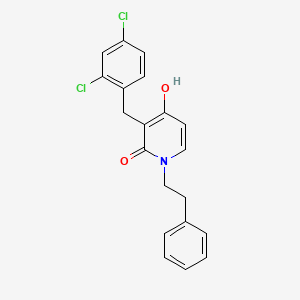
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
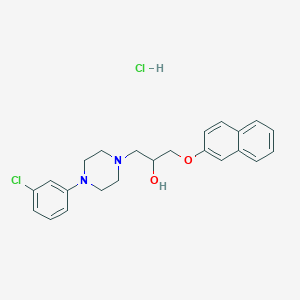

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
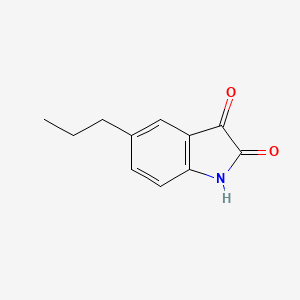
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
